BenchChemオンラインストアへようこそ!

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid

Lipophilicity Drug-likeness Membrane permeability

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS 1447942-48-4) is a synthetic piperidine-derived α-keto acid with the molecular formula C₈H₁₀F₃NO₃ and a molecular weight of 225.16 g/mol. Its structure comprises a piperidine ring substituted at the 4-position with a trifluoromethyl (-CF₃) group and functionalized at the N-1 position with an oxoacetic acid (-C(=O)-COOH) moiety, forming a versatile scaffold for medicinal chemistry derivatization.

Molecular Formula C8H10F3NO3
Molecular Weight 225.16 g/mol
CAS No. 1447942-48-4
Cat. No. B1425757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid
CAS1447942-48-4
Molecular FormulaC8H10F3NO3
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C(=O)C(=O)O
InChIInChI=1S/C8H10F3NO3/c9-8(10,11)5-1-3-12(4-2-5)6(13)7(14)15/h5H,1-4H2,(H,14,15)
InChIKeyNGKPKNHPHPYWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic Acid (CAS 1447942-48-4): Structural Profile and Research-Grade Procurement Baseline


2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS 1447942-48-4) is a synthetic piperidine-derived α-keto acid with the molecular formula C₈H₁₀F₃NO₃ and a molecular weight of 225.16 g/mol [1]. Its structure comprises a piperidine ring substituted at the 4-position with a trifluoromethyl (-CF₃) group and functionalized at the N-1 position with an oxoacetic acid (-C(=O)-COOH) moiety, forming a versatile scaffold for medicinal chemistry derivatization [2]. The compound is commercially available from multiple vendors at ≥95% purity and is classified as a research-use-only building block, not approved for therapeutic or veterinary applications .

Why Generic Piperidine-Acetic Acid Substitution Fails: The Trifluoromethyl and α-Keto Differentiation of CAS 1447942-48-4


Substituting 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid with a non-fluorinated piperidine-oxoacetic acid or a reduced piperidine-acetic acid congener is chemically consequential. The 4-CF₃ substituent increases computed lipophilicity by approximately 1.0 log unit (XLogP3: 1.5 vs. 0.5 for the non-fluorinated parent) and substantially alters the electron density at the piperidine nitrogen, with predicted pKₐ depression of ~2 units relative to unsubstituted piperidine (~9.6 vs. ~11) [1] [2]. The α-keto acid moiety provides a uniquely reactive synthetic handle—enabling amide coupling, reduction, and heterocycle formation—that is absent in the simple acetic acid analog (CAS 1427378-67-3), which instead presents a less electrophilic -CH₂-COOH group [3]. These differences are pharmacologically material: the -CF₃ group is widely established to enhance metabolic stability through C-F bond resistance to cytochrome P450 oxidation, a class-level effect documented across fluorinated drug discovery programs but not yet experimentally quantified for this specific compound [4].

Quantitative Differential Evidence: 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic Acid vs. Closest Structural Analogs


Lipophilicity Differential: XLogP3 Comparison of 4-CF₃ vs. Unsubstituted Piperidine-Oxoacetic Acid Scaffolds

The 4-trifluoromethyl substituent increases the computed partition coefficient (XLogP3-AA) of the target compound by +1.0 log unit relative to its non-fluorinated structural parent, 2-oxo-2-(piperidin-1-yl)acetic acid (CAS 4706-33-6). This lipophilicity gain is consistent with the well-characterized Hansch hydrophobic parameter of the -CF₃ group (π ≈ +0.88 for aromatic substitution) and is expected to translate into enhanced passive membrane permeability [1] [2].

Lipophilicity Drug-likeness Membrane permeability

Metabolic Stability Advantage: Class-Level Evidence for the 4-Trifluoromethyl Group in Piperidine Scaffolds

The carbon-fluorine bond (C-F bond dissociation energy ~485 kJ/mol for sp³ C) is among the strongest single bonds in organic chemistry, making the -CF₃ group intrinsically resistant to oxidative metabolism by cytochrome P450 enzymes [1]. While no hepatocyte microsomal stability data exist specifically for CAS 1447942-48-4, the comprehensive review by Rioton et al. (2017) establishes that α-trifluoromethyl piperidine derivatives are synthesized precisely because the -CF₃ group 'is often used as a bioisostere of a chloride or a methyl group to modulate steric and electronic properties...or to protect a reactive methyl group from metabolic oxidation' [2]. The class-level metabolic stability benefit of CF₃-substituted piperidines is extensively documented across drug discovery literature and represents a key selection criterion when choosing among piperidine building blocks [3].

Metabolic stability CYP450 resistance Fluorine medicinal chemistry

Electronic Modulation: Predicted pKa Shift of the Piperidine Nitrogen by the 4-CF₃ Group

The strongly electron-withdrawing trifluoromethyl group at the 4-position reduces the basicity of the piperidine nitrogen through an inductive effect transmitted through the σ-bond framework. The predicted pKa of 4-(trifluoromethyl)piperidine is 9.62±0.10, compared to ~11.2 for unsubstituted piperidine [1]. This pKa depression of approximately 1.6 units is material for ionization state at physiological pH (7.4): the CF₃-substituted piperidine will have a lower fraction protonated (~0.6% free base vs. ~0.02% for unsubstituted), substantially affecting both passive membrane permeability and potential interactions with Asp/Glu residues in biological targets. The α-keto acid moiety (predicted pKa ~2.5-3.5 for the carboxylic acid) further modulates the overall ionization profile [2].

Basicity pKa modulation Electron-withdrawing effects

Hydrogen Bond Acceptor Capacity: Target Compound vs. Reduced Analog for Target Engagement Potential

The α-keto acid motif provides three additional hydrogen bond acceptor sites compared to the simple acetic acid analog, yielding a total HBA count of 6 for the target compound versus approximately 3-4 for 2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS 1427378-67-3, free base). The topological polar surface area (TPSA) differs accordingly: 57.6 Ų for the target vs. 40.5 Ų for the reduced analog [1] [2]. This increased H-bonding capacity and polar surface area expand the potential for specific target interactions (e.g., with kinase hinge regions or protease active sites) while remaining within the drug-like range (TPSA < 140 Ų), offering a balanced polarity profile suitable for CNS and non-CNS programs alike [3].

Hydrogen bonding Target engagement Polar surface area

Synthetic Versatility: α-Keto Acid as a Privileged Reactive Handle vs. Simple Carboxylic Acid Congeners

The oxoacetic acid (-CO-COOH) group provides dual reactivity: the carboxylic acid enables standard amide coupling (e.g., HATU/DIPEA-mediated), while the adjacent α-keto group serves as an electrophilic site for nucleophilic addition, condensation to form heterocycles (imidazoles, quinoxalines), and as a metal-chelating moiety. The ethyl ester analog (CAS 1017782-87-4, MW 253.22) is commercially available as a protected form for orthogonal synthetic strategies . By contrast, the reduced analog 2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS 1427378-67-3) offers only a single carboxylic acid handle with no α-keto reactivity, limiting derivatization options [1].

Synthetic handle Amide coupling Heterocycle synthesis

Commercial Availability and Procurement Viability: Multi-Vendor Sourcing with Documented Purity Specifications

CAS 1447942-48-4 is stocked by multiple independent suppliers including American Elements, AKSci (95% minimum purity), and CymitQuimica, with pack sizes ranging from 50 mg to 1 g [1] . The 1 g price point is approximately €2,138.00 (CymitQuimica), positioning it as a specialty research chemical rather than a commodity building block . By comparison, the non-fluorinated analog 2-oxo-2-(piperidin-1-yl)acetic acid (CAS 4706-33-6) is listed primarily through custom synthesis channels with fewer ready-stocked options, while the reduced analog (CAS 1427378-67-3) HCl salt is more widely stocked at lower cost due to simpler synthesis [2]. The MDL number MFCD21252060 and PubChem CID 65530469 provide unique registry identifiers facilitating unambiguous procurement across vendor catalogs [1].

Commercial sourcing Purity specification Procurement reliability

Optimal Research and Procurement Scenarios for 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic Acid (CAS 1447942-48-4)


Medicinal Chemistry Lead Optimization: Scaffold Requiring Enhanced Lipophilicity and Metabolic Stability via CF₃ Incorporation

In lead optimization campaigns where a non-fluorinated piperidine-oxoacetic acid scaffold has demonstrated target engagement but suffers from high metabolic clearance or poor membrane permeability, CAS 1447942-48-4 offers a direct replacement with a +1.0 log unit lipophilicity gain (XLogP3 1.5 vs. 0.5) and the class-level metabolic stability benefit of the C-F bond [1]. The retained α-keto acid handle preserves the same derivatization chemistry while the 4-CF₃ group modifies the pharmacokinetic profile without altering the core scaffold geometry, consistent with established CF₃ bioisostere strategy [2].

Fragment-Based Drug Discovery: Polar Yet Lipophilic Building Block for Library Synthesis

With a molecular weight of 225.16 g/mol, TPSA of 57.6 Ų, and only 1 rotatable bond, this compound falls within fragment-like property space (MW < 300, TPSA < 140 Ų, rotatable bonds ≤ 3) [1]. The dual reactivity (carboxylic acid + α-keto group) enables parallel library synthesis through both amide coupling and heterocycle condensation routes, maximizing the diversity accessible from a single procurement [3]. This is particularly valuable for fragment-growing strategies where synthetic efficiency and scaffold versatility directly impact the speed of SAR exploration.

Procurement for CNS-Targeted Programs: Balanced Polarity for Blood-Brain Barrier Penetration Potential

The combination of a moderately elevated XLogP3 (1.5) with a TPSA well below the 90 Ų CNS threshold (57.6 Ų) positions this scaffold favorably for CNS drug discovery programs [1]. The reduced piperidine basicity (predicted pKa ~9.6 vs. ~11.2 for unsubstituted) further decreases the fraction of positively charged species at physiological pH, a property correlated with improved CNS penetration [2]. While no experimental brain-plasma ratio data exist, the computed physicochemical profile aligns with established CNS drug-likeness criteria better than more polar carboxylic acid-only analogs (e.g., CAS 1427378-67-3).

Custom Derivatization Via Ester Prodrug Strategy: Orthogonal Protection for Multi-Step Synthesis

For synthetic routes requiring temporary protection of the carboxylic acid, the commercially available ethyl ester analog (CAS 1017782-87-4) provides a ready-to-use protected form that can be hydrolyzed to the target acid after further functionalization of the piperidine ring or α-keto group [1]. This orthogonal protection strategy reduces synthetic step count compared to routes starting from the free acid that require separate protection-deprotection sequences, offering both time and cost efficiencies in multi-step medicinal chemistry syntheses.

Quote Request

Request a Quote for 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.